molecular formula C14H11F3N2O3 B13901783 3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione

3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No.: B13901783
M. Wt: 312.24 g/mol
InChI Key: DSKWUVAGRHBPHR-UHFFFAOYSA-N
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Description

3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione is a complex organic compound that features a trifluoromethyl group attached to an isoindolinyl moiety, which is further connected to a piperidine-2,6-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the construction of the isoindolinyl core followed by the introduction of the trifluoromethyl group. The piperidine-2,6-dione moiety is then incorporated through cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione distinguishes it from other similar compounds. This group can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H11F3N2O3

Molecular Weight

312.24 g/mol

IUPAC Name

3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C14H11F3N2O3/c15-14(16,17)9-3-1-2-7-8(9)6-19(13(7)22)10-4-5-11(20)18-12(10)21/h1-3,10H,4-6H2,(H,18,20,21)

InChI Key

DSKWUVAGRHBPHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3C(F)(F)F

Origin of Product

United States

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